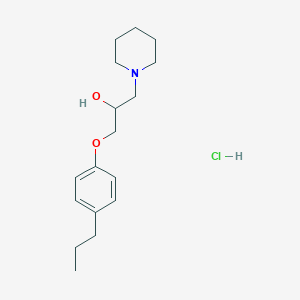

1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride

Description

Historical Context and Development

The discovery of β-adrenergic antagonists in the mid-20th century marked a paradigm shift in cardiovascular therapeutics. Sir James Black’s pioneering work on propranolol established the foundational pharmacophore for β-blockers, which antagonize catecholamine effects at β-adrenergic receptors. Over time, structural modifications to the aryloxypropanolamine scaffold—introducing substituents like piperidine and alkylphenoxy groups—enabled fine-tuning of receptor selectivity and pharmacokinetic properties. The compound 1-(piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride emerged from iterative medicinal chemistry efforts to optimize β-receptor binding affinity while balancing lipophilicity and metabolic stability. Its development reflects the broader trend of integrating heterocyclic amines (e.g., piperidine) into adrenergic ligands to modulate steric and electronic interactions with receptor subpockets.

Aryloxypropanolamine Pharmacophore Overview

The aryloxypropanolamine scaffold consists of three critical regions (Figure 1):

- Aromatic ring (Ar) : A 4-propylphenoxy group provides hydrophobic interactions with transmembrane helix 5 (TM5) of β-adrenergic receptors.

- Oxypropanolamine linker : The ether oxygen and secondary alcohol stabilize hydrogen bonds with Ser$$^{165}$$ and Asn$$^{310}$$ in the receptor’s orthosteric site.

- Amino substituent : The piperidin-1-yl group acts as a cationic head, anchoring to Asp$$^{113}$$ in TM3 via ionic interactions.

Stereochemistry profoundly influences activity: the (S)-configuration at the carbinol carbon maximizes β$$_1$$-receptor affinity by aligning the hydroxyl group with key hydrogen-bond acceptors. Comparative studies show aryloxypropanolamines exhibit 10–100-fold greater potency than arylethanolamine analogs due to enhanced conformational rigidity.

Table 1 : Structural comparison of β-adrenergic antagonist pharmacophores

| Feature | Aryloxypropanolamine | Arylethanolamine |

|---|---|---|

| Side chain length | 3 carbons (propanolamine) | 2 carbons (ethanolamine) |

| Optimal stereochemistry | (S)-isomer | (R)-isomer |

| Receptor selectivity | β$$_1$$-selective achievable | Non-selective |

Position within Beta-Adrenergic Ligand Classification

As a prototypical aryloxypropanolamine derivative, this compound occupies a unique niche:

- Receptor subtype selectivity : The 4-propylphenoxy group confers moderate β$$1$$-selectivity by sterically hindering interactions with β$$2$$-receptor residues (e.g., Thr$$^{164}$$).

- Functional activity : Lacks intrinsic sympathomimetic activity (ISA) due to the absence of indole or catechol substituents that stabilize receptor activation states.

- Structural analogs : Compared to propranolol (non-selective) and metoprolol (β$$_1$$-selective), the piperidine moiety enhances metabolic stability by resisting cytochrome P450-mediated oxidation.

Key structural determinants of β$$_1$$-selectivity :

Piperidine-Based Derivatives in Medicinal Chemistry

Piperidine’s saturated six-membered ring confers advantages over aromatic amines:

- Conformational flexibility : Enables adaptation to receptor binding pockets while minimizing entropic penalties.

- Basic nitrogen : Protonated at physiological pH, enhancing ionic interactions with aspartate residues in GPCRs.

- Metabolic resistance : Reduced susceptibility to oxidative deamination compared to primary/secondary amines.

In This compound , the piperidine ring’s equatorial N-substitution orients the cationic head toward TM3, while axial substituents could hinder binding. Recent studies highlight piperidine derivatives’ potential beyond β-blockade, including:

- Dipeptidyl peptidase-4 (DPP-4) inhibition : Piperidine nitrogens coordinate catalytic residues in DPP-4’s active site.

- Monoamine oxidase (MAO) modulation : Substituents on the piperidine ring influence isoform selectivity (MAO-A vs. MAO-B).

Table 2 : Therapeutic applications of piperidine-containing drugs

| Drug Class | Example | Piperidine Role |

|---|---|---|

| β-blockers | This compound | Cationic head for receptor anchoring |

| DPP-4 inhibitors | Saxagliptin | Transition-state mimic |

| Analgesics | Tramadol | μ-opioid receptor interaction |

Properties

IUPAC Name |

1-piperidin-1-yl-3-(4-propylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-2-6-15-7-9-17(10-8-15)20-14-16(19)13-18-11-4-3-5-12-18;/h7-10,16,19H,2-6,11-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAYCCXJSFRDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride typically involves a multi-step process:

Formation of the Phenoxypropanol Backbone: The initial step involves the reaction of 4-propylphenol with epichlorohydrin under basic conditions to form 3-(4-propylphenoxy)propan-1-ol.

Introduction of the Piperidine Ring: The next step involves the nucleophilic substitution of the hydroxyl group with piperidine, resulting in 1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol.

Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the piperidine ring or the phenoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Development

The compound's piperidine structure is a common motif in many pharmaceutical agents, enhancing its suitability as a candidate for drug development. Research indicates that piperidine derivatives can exhibit a range of biological activities, including analgesic, anti-inflammatory, and antitumor effects. For instance, studies have shown that compounds with similar piperidine structures can act as modulators for various receptors involved in disease mechanisms, such as autoimmune disorders .

Antimicrobial Properties

Recent studies have highlighted the potential of piperidine-based compounds in developing antimicrobial agents. A specific study demonstrated the synthesis of films incorporating piperidine derivatives that exhibited promising antimicrobial activity against various pathogens. The films were prepared using sodium alginate and poly(vinyl alcohol), demonstrating not only biocompatibility but also effective controlled release of therapeutic agents .

Drug Delivery Systems

The incorporation of 1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride into polymeric matrices has been explored for drug delivery applications. The films created using this compound showed enhanced mechanical properties and stability, making them suitable for sustained drug release systems. The films' ability to interact with tissue and release drugs over time positions them as effective solutions in therapeutic applications .

Antimicrobial Film Studies

A case study focused on the preparation of sodium alginate/poly(vinyl alcohol) films containing this compound demonstrated significant antimicrobial activity against multiple bacterial strains. The films were characterized using various techniques (FTIR, XRD, TGA), confirming their chemical integrity and mechanical strength. The results indicated that these films could serve as effective barriers against microbial infections while providing a controlled release mechanism for therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenoxy group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Amine Group: The piperidin-1-yl group in the target compound provides a larger, more basic amine compared to isopropyl (Metoprolol) or dimethylamino groups in other analogs.

- Aryloxy Group: The 4-propylphenoxy substituent balances lipophilicity and steric bulk. In contrast, naphthyloxy (Propranolol) or bromophenoxy groups () introduce greater hydrophobicity or electronic effects, altering pharmacokinetics .

Pharmacological Activity

While direct data for the target compound are unavailable, analogs with similar scaffolds exhibit diverse activities:

- Adrenergic Receptor Binding: Metoprolol and Propranolol are β1-selective and non-selective β-blockers, respectively.

- Antiarrhythmic/Hypotensive Effects: Compounds in and with indole-phenoxypropanolamine structures demonstrated antiarrhythmic and hypotensive effects, suggesting the target compound may share these properties .

- Spasmolytic Activity : Piperidine-containing analogs (e.g., Roxatidine derivatives) have shown spasmolytic effects, possibly linked to calcium channel modulation .

Physicochemical Properties

Substituents critically influence solubility, logP, and bioavailability:

| Property | Target Compound | Metoprolol Succinate | DL-Propranolol HCl |

|---|---|---|---|

| logP (Predicted) | ~2.8 (moderate) | ~1.9 (lower) | ~3.5 (higher) |

| Solubility | High (HCl salt) | Moderate (succinate) | Moderate (HCl salt) |

| Aryloxy Group | 4-propylphenoxy | 4-(2-methoxyethyl)phenoxy | 1-naphthyloxy |

Analysis :

- The 4-propylphenoxy group offers intermediate lipophilicity compared to methoxyethyl (Metoprolol) or naphthyloxy (Propranolol), optimizing membrane permeability without excessive accumulation .

- Piperidine’s basicity (pKa ~11) may improve water solubility at physiological pH compared to tertiary amines like isopropylamino .

Biological Activity

1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 232.77 g/mol. It features a piperidine ring, a propoxy group, and a phenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperidine ring is known to modulate neurotransmitter systems, particularly in the central nervous system (CNS). This compound may act as an agonist or antagonist at specific receptors, influencing pathways related to pain, mood regulation, and neuroprotection.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related piperidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of studies demonstrated that piperidine-containing compounds possess antibacterial and antifungal activities. These effects are believed to result from the disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Case Study 1: Antitumor Efficacy

In a study published in Org. Biomol. Chem., researchers synthesized several piperidine derivatives and assessed their antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects. Notably, these compounds were found to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of piperidine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The study reported minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives, highlighting their potential as therapeutic agents against resistant strains .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Piperidin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride, and how can reaction purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between a piperidine derivative and a halogenated propanol intermediate, followed by phenoxy group coupling. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to assess intermediate purity . Post-synthesis, recrystallization in ethanol/water mixtures improves purity, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous environments?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility by forming ion-dipole interactions with water. Stability studies (e.g., accelerated degradation under varying pH and temperature) should be conducted using UV-Vis spectroscopy to track decomposition products. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended to prevent hydrolysis of the phenoxy ether .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry?

- Methodological Answer : Chiral HPLC with a cellulose-based column can resolve enantiomers. Coupled with circular dichroism (CD) spectroscopy, this confirms absolute configuration. For diastereomer analysis, 2D NMR techniques like NOESY or ROESY are essential to identify spatial proximity of protons in the piperidine and propanol moieties .

Advanced Research Questions

Q. What strategies mitigate off-target receptor interactions in pharmacological studies of this compound?

- Methodological Answer : Radioligand binding assays using cloned human receptors (e.g., serotonin 5-HT1A, dopamine D2) identify primary targets. To reduce off-target effects, computational docking (e.g., AutoDock Vina) predicts binding affinities, followed by functional assays (e.g., cAMP inhibition for GPCRs) to validate selectivity. Dose-response curves (EC50/IC50 comparisons) further refine specificity .

Q. How do structural modifications to the 4-propylphenoxy group alter metabolic stability in vitro?

- Methodological Answer : Replace the propyl group with deuterated or fluorinated analogs to assess cytochrome P450 (CYP) metabolism. Incubate compounds with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. For stability optimization, introduce steric hindrance (e.g., tert-butyl) or electron-withdrawing groups to slow oxidative degradation .

Q. What in vitro models best predict this compound’s blood-brain barrier (BBB) permeability for CNS applications?

- Methodological Answer : Use immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) in Transwell assays. Measure apparent permeability (Papp) and efflux ratios (with/without P-gp inhibitors like verapamil). Parallel artificial membrane permeability assays (PAMPA-BBB) provide complementary data. Correlate results with logP values (optimal range: 2–4) and polar surface area (<90 Ų) .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding this compound’s agonism vs. antagonism at adrenergic receptors. How can this be resolved experimentally?

- Methodological Answer : Perform functional assays in transfected HEK293 cells expressing α1A-adrenergic receptors. Measure intracellular calcium flux (agonist activity) vs. inhibition of epinephrine-induced signaling (antagonist activity). Use reference agonists (phenylephrine) and antagonists (prazosin) as controls. Repeat under varying GTP concentrations to confirm G-protein coupling specificity .

Q. Discrepancies in reported enantiomeric activity: How critical is chirality for pharmacological efficacy?

- Methodological Answer : Separate enantiomers via preparative chiral chromatography and test in vivo (e.g., rodent models of hypertension). Pharmacokinetic profiling (AUC, Tmax, Cmax) and receptor occupancy studies (PET imaging) quantify enantiomer-specific effects. Molecular dynamics simulations may reveal differential binding poses in receptor pockets .

Methodological Tables

| Parameter | Analytical Method | Key Considerations |

|---|---|---|

| Purity (>95%) | HPLC-UV (C18 column) | Use gradient elution (acetonitrile/0.1% TFA) |

| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak IB) | Isocratic elution with hexane/isopropanol |

| Metabolic Stability (t1/2) | LC-MS/MS with HLMs | Monitor parent compound depletion over 60 min |

| Receptor Binding Affinity | Radioligand (³H-labeled) | Correct for nonspecific binding with excess cold ligand |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.